6-Fluoro-4-methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 4th position, and a sulfonyl chloride group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The fluorine and methoxy groups on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols, as well as electrophiles for aromatic substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while electrophilic aromatic substitution can introduce additional functional groups onto the pyridine ring .
Scientific Research Applications
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The fluorine and methoxy groups on the pyridine ring can also influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride: This compound is similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
2-Fluoro-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and stability.
Properties
Molecular Formula |
C6H5ClFNO3S |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-fluoro-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-4-2-5(8)9-6(3-4)13(7,10)11/h2-3H,1H3 |
InChI Key |
XFGAEPFTIWLOIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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